Methyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Description
Methyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a tetrahydropyridine core with a 4-hydroxyphenyl substituent, a cyano group at position 3, and a sulfanyl-linked methyl ester at position 2. The partial saturation of the pyridine ring (1,4,5,6-tetrahydro) and the presence of an oxo group at position 6 contribute to its unique electronic and steric properties. Structural elucidation of such compounds typically employs UV, NMR (¹H and ¹³C), and mass spectrometry, as demonstrated in studies on related molecules .
Properties
IUPAC Name |
methyl 2-[[5-cyano-4-(4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-21-14(20)8-22-15-12(7-16)11(6-13(19)17-15)9-2-4-10(18)5-3-9/h2-5,11,18H,6,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYHNPLLDBSAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O4S. It features a tetrahydropyridine ring with a cyano group and a sulfanyl moiety. The presence of the hydroxyphenyl group enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O4S |
| Molecular Weight | 318.35 g/mol |
| LogP | 0.9035 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyanoacetylation where substituted aryl amines react with alkyl cyanoacetates under controlled conditions. These processes are optimized for yield and purity while minimizing environmental impact.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. The tetrahydropyridine framework is known to interact with various biological targets, including enzymes involved in cancer progression. For instance, derivatives of tetrahydropyridine have shown efficacy against BRAF(V600E) mutations and other cancer-related pathways .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Compounds with similar functionalities have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a potential role in managing inflammatory diseases .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could be explored for use in antimicrobial therapies.
Case Studies and Research Findings
- Antitumor Studies : A study focused on tetrahydropyridine derivatives revealed that modifications at the cyano and hydroxy positions can enhance inhibitory activity against specific cancer cell lines. The findings suggest that this compound may be a candidate for further development in cancer therapeutics .
- Anti-inflammatory Research : In vitro studies have shown that related compounds can significantly reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS). The mechanism involves modulation of signaling pathways associated with inflammation .
- Antimicrobial Testing : Preliminary tests indicate that tetrahydropyridine derivatives exhibit varying degrees of antimicrobial activity against common pathogens. Further investigations are necessary to establish the efficacy of this compound in clinical settings.
Comparison with Similar Compounds
Structural Analogs: Pyridine Derivatives
The compound 2-[[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl]acetic acid () shares close structural homology with the target compound. Key comparisons include:
| Property | Target Compound | 2-[[3-Cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl]acetic Acid |
|---|---|---|
| Core Structure | 6-Oxo-1,4,5,6-tetrahydropyridine | Fully aromatic pyridine ring |
| Aromatic Substituent | 4-Hydroxyphenyl (electron-donating -OH group) | 4-Methoxyphenyl (electron-donating -OCH₃ group) |
| Position 6 Substituent | Oxo group (electron-withdrawing, enhances ring electron deficiency) | Phenyl group (electron-neutral, contributes to hydrophobicity) |
| Functional Group | Methyl ester (improves lipophilicity) | Free carboxylic acid (polar, may limit membrane permeability) |
| Potential Applications | Unreported in evidence; inferred pharmacological or agrochemical use | Unreported; structural similarity suggests possible enzyme inhibition roles |
Key Implications :
Sulfonylurea Herbicides ()
Compounds like metsulfuron-methyl and triflusulfuron-methyl share the methyl ester functional group but differ significantly in core structure and application:
| Property | Target Compound | Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl) |
|---|---|---|
| Core Structure | Tetrahydropyridine with cyano and hydroxyphenyl | Triazine ring with sulfonylurea linkage |
| Functional Groups | Cyano, hydroxyphenyl, sulfanyl-methyl ester | Sulfonylurea, methoxy/methyl substituents |
| Mode of Action | Unreported; structural features suggest enzyme inhibition | Acetolactate synthase (ALS) inhibition in plants |
| Applications | Potential pharmaceutical or agrochemical use | Herbicidal activity against broadleaf weeds |
Key Implications :
- The sulfanyl group in the target compound may act as a leaving group in nucleophilic reactions, unlike the sulfonylurea herbicides’ sulfonamide bridge, which is critical for herbicidal activity .
- The triazine core in sulfonylureas confers selectivity for plant ALS enzymes, while the target’s tetrahydropyridine structure may target mammalian enzymes or receptors .
Nucleotide Analog ()
The compound 3-(((...)phosphino)propanenitrile () shares a thioether linkage but is distinct in application and structure:
Key Implications :
- The thioether linkage in both compounds may stabilize transition states in substitution reactions, though the nucleotide analog’s silyl and phosphino groups are tailored for solid-phase DNA synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
